(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide
Description
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide is a chiral organocatalyst characterized by a pyrrolidine backbone substituted with a p-toluenesulfonyl (tosyl) group at position 1 and a p-tolyl (4-methylphenyl) carboxamide moiety at position 2. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine carbon. This compound belongs to a class of catalysts widely used in asymmetric synthesis, leveraging hydrogen-bonding interactions and steric effects to achieve enantioselectivity.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(2S)-N-(4-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-9-16(10-6-14)20-19(22)18-4-3-13-21(18)25(23,24)17-11-7-15(2)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,20,22)/t18-/m0/s1 |
InChI Key |
XYKCBZPQCNUOFV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosyl ester, which then reacts with p-toluidine to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific functional groups:
-
Pyrrolidine Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the pyrrolidine ring to form a carboxylic acid derivative. This reaction is critical for introducing polarity into the molecule.
-
Tosyl Group Stability : The electron-withdrawing tosyl group stabilizes adjacent oxidation sites, directing reactivity toward the pyrrolidine ring rather than the aromatic p-tolyl substituent.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Pyrrolidine-2-carboxylic acid | ~65% |
| H₂O₂/Fe³⁺ | Aqueous ethanol | Sulfone derivatives | Not reported |
Reduction Reactions
Reductive modifications primarily target the carboxamide and tosyl groups:
-
Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carboxamide to a secondary amine, forming (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-methylamine.
-
Sulfonamide Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the sulfonamide bond, yielding pyrrolidine-2-carboxamide and p-toluenesulfinic acid .
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Secondary amine derivative | Chiral center retained |
| H₂/Pd-C | Ethanol, 50°C | Cleaved sulfonamide products | Requires excess H₂ |
Nucleophilic Substitution
The tosyl group serves as a leaving group in SN2 reactions:
-
Azide Substitution : Sodium azide (NaN₃) in dimethylformamide (DMF) replaces the tosyl group with an azide, forming (S)-N-(p-Tolyl)-1-azidopyrrolidine-2-carboxamide.
-
Thiol Displacement : Thiophenol in basic conditions displaces the tosyl group, generating a sulfide derivative .
| Nucleophile | Conditions | Product | Rate (k) |
|---|---|---|---|
| NaN₃ | DMF, 100°C | Azide derivative | Moderate |
| PhSH | KOH, THF, 25°C | Sulfide-linked compound | Fast |
Ring-Opening and Functionalization
The pyrrolidine ring participates in ring-opening reactions under controlled conditions:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring, yielding a linear amino alcohol intermediate .
-
Enolate Alkylation : Deprotonation with LDA followed by alkylation introduces substituents at the α-position of the carboxamide .
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Hydrolysis | HCl (conc.), reflux | Linear chain with -NH₂ and -OH groups |
| Alkylation | LDA, R-X | α-Substituted carboxamide |
Biological Interaction Pathways
In pharmacological contexts, the compound interacts with enzymatic targets:
-
PfNMT Inhibition : Molecular docking studies show binding to Plasmodium falciparum N-myristoyltransferase (PfNMT), a malaria drug target, via hydrogen bonding with the carboxamide and hydrophobic interactions with the tosyl group .
-
Antioxidant Activity : The p-tolyl group scavenges free radicals, as evidenced by DPPH assay results (IC₅₀ = 3.02–8.49 μg/mL) .
Scientific Research Applications
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in target moleculesThe p-tolyl group provides steric hindrance, influencing the stereochemistry of the reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Catalytic Activity
The electronic and steric properties of aryl substituents significantly influence catalytic performance. Key comparisons include:
(a) Fluorophenyl Analogue :
Structural Analogues in Medicinal Chemistry
Compounds with modified pyrrolidine or sulfonamide scaffolds exhibit divergent biological profiles:
(a) Pyrazole Sulfonamides ():
- Structure: N-(Anthraquinone-amino-carbonyl)-4-[5-(p-tolyl)-pyrazol-1-yl]benzene sulfonamides.
- Comparison: The p-tolyl group in these compounds enhances thermal stability and binding affinity, similar to its role in the target compound. However, the anthraquinone moiety introduces additional π-π stacking interactions absent in the simpler pyrrolidine system .
(b) Chromenylurea Derivatives ():
- Structure : 2H-Chromenylurea with p-tolylpyrazole amines.
- Comparison : Replacement of p-tolyl with isoxazolyl or imidazolyl groups abolishes TNF-α inhibition, underscoring the irreplaceability of the p-tolyl group in maintaining bioactivity .
Biological Activity
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through various organic reactions, including palladium-catalyzed processes that yield high enantioselectivity. The synthesis often involves the use of tosyl groups to enhance the reactivity of the pyrrolidine ring, which is crucial for its biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine carboxamides, including this compound, exhibit significant antimicrobial activity. In studies involving various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, certain derivatives demonstrated potent inhibitory effects with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. For example, compounds derived from this scaffold showed MIC values ranging from 2.40 to 8.30 μM against Plasmodium falciparum, indicating their potential as antimalarial agents .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Derivative 10b | 2.40 | Plasmodium falciparum |
| Derivative 10c | 3.50 | Staphylococcus aureus |
| Derivative 10o | 4.32 | Pseudomonas aeruginosa |
Antiproliferative Activity
The antiproliferative effects of this compound have also been explored in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values indicative of significant cytotoxicity, with some derivatives showing IC50 values as low as 43.5 μM against HCT116 cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. For instance:
- Inhibition of Enzymatic Activity : Molecular docking studies suggest that this compound binds effectively to enzymes critical for the survival and replication of Plasmodium falciparum, such as N-myristoyltransferase (NMT), which is essential for myristoylation processes necessary for parasite viability .
- Induction of Apoptosis : In cancer cell lines, the compound has been shown to induce apoptosis through mechanisms involving cell cycle arrest at the S and G2/M phases, suggesting its utility in cancer therapy .
Case Studies and Research Findings
- Antimalarial Activity : A study synthesized thirty-two new sulphonamide pyrrolidine carboxamide derivatives, revealing that several exhibited potent antiplasmodial activity with IC50 values between 2.40 and 8.30 μM against Plasmodium falciparum .
- Cytotoxicity in Cancer Cells : Research demonstrated that certain derivatives led to significant cytotoxic effects on MCF-7 and HCT116 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antioxidant Properties : Some derivatives also displayed antioxidant capabilities by scavenging DPPH radicals, further supporting their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation exposure .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust dispersion occurs during weighing .
- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents and light .
- Spill Management : Collect solid material with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste protocols .
Q. How can researchers confirm the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane/isopropanol. Compare retention times with racemic mixtures .
- Polarimetry : Measure optical rotation at 589 nm (sodium D-line) and compare to literature values for the (S)-enantiomer .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related pyrrolidine carboxamides .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Tosylation of (S)-pyrrolidine-2-carboxylic acid using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base .
- Step 2 : Coupling with p-toluidine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- NMR Discrepancies : Verify solvent effects (e.g., deuterochloroform vs. DMSO-d6) on chemical shifts. Assign peaks using 2D techniques (HSQC, HMBC) .
- Mass Spectrometry : Perform high-resolution MS (HRMS) to distinguish between molecular ion peaks and adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., N-p-Tolylpyrrolidine-1-carboxamide derivatives) .
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to reduce thermal epimerization .
- Chiral Auxiliaries : Use (S)-proline-derived catalysts to maintain stereochemical integrity during tosylation .
- Kinetic Resolution : Employ enzymes (e.g., lipases) in asymmetric hydrolysis of intermediates .
Q. How does the conformation of the pyrrolidine ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- X-ray Analysis : Determine ring puckering parameters (e.g., Cremer-Pople coordinates) to identify half-chair or envelope conformations .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate ring strain with nucleophilic reactivity at the carboxamide group .
- Biological Assays : Compare conformational analogs (e.g., N-p-Tolyl derivatives) in receptor-binding studies to assess structure-activity relationships .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere to identify thermal stability thresholds .
- Photostability : Expose to UV light (254 nm) and quantify isomerization or bond cleavage using LC-MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and compare melting points using differential scanning calorimetry (DSC) .
- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms .
- Literature Review : Cross-reference with structurally similar compounds (e.g., N-p-Tolylpyrrolidine-1-carboxamide: mp 148–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
